4-Bromo-2,3-difluorobenzonitrile

Liquid crystal materials Organometallic catalysis Materials chemistry

4-Bromo-2,3-difluorobenzonitrile (CAS 126163-58-4) is a regioselectively functionalized polyhalogenated aromatic nitrile, distinguished by its 4-bromo-2,3-difluoro substitution pattern. This scaffold enables metal-catalyzed cross-coupling reactions not achievable with halogen-deficient or positional isomers. It serves as a key building block for pharmaceutical intermediates, liquid crystalline materials, and CNS-targeted drug discovery (XLogP3: 2.5, TPSA: 23.8 Ų). Sourcing this compound ensures access to a preferred precursor for organotitanium- or organozinc-mediated syntheses as demonstrated in U.S. Patent 5,211,878.

Molecular Formula C7H2BrF2N
Molecular Weight 218 g/mol
CAS No. 126163-58-4
Cat. No. B180418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3-difluorobenzonitrile
CAS126163-58-4
Molecular FormulaC7H2BrF2N
Molecular Weight218 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C#N)F)F)Br
InChIInChI=1S/C7H2BrF2N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H
InChIKeyITPYJIMXMPQSBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,3-difluorobenzonitrile (CAS 126163-58-4): Chemical Identity and Baseline Procurement Context


4-Bromo-2,3-difluorobenzonitrile (CAS 126163-58-4) is a polyhalogenated aromatic nitrile with the molecular formula C₇H₂BrF₂N and a molecular weight of 218.00 g/mol [1]. It belongs to the class of fluorinated benzonitrile derivatives, characterized by bromine substitution at the 4-position and fluorine atoms at the 2- and 3-positions of the benzene ring [1]. This compound serves as a key building block in the synthesis of pharmaceutical intermediates, agrochemicals, and liquid crystalline materials, where the precise regiochemical arrangement of halogens determines both synthetic utility and downstream molecular properties [2].

4-Bromo-2,3-difluorobenzonitrile: Why Generic Substitution with Unsubstituted or Differently Halogenated Analogs Is Scientifically Unjustified


The regiochemical placement of bromine at the 4-position and fluorine atoms at the 2- and 3-positions of the benzonitrile core is not arbitrary; it determines the compound's unique electronic profile and synthetic compatibility [1]. Unlike 2,3-difluorobenzonitrile (CAS 21524-39-0), which lacks the bromo handle essential for cross-coupling reactions, or 4-bromo-2-fluorobenzonitrile, which exhibits altered electrophilicity and regioselectivity patterns due to reduced fluorine substitution, the precise 4-bromo-2,3-difluoro substitution pattern enables specific metal-catalyzed transformations that are not achievable with positional isomers or halogen-deficient analogs [2]. Furthermore, documented structure-activity relationship (SAR) studies in related systems demonstrate that bromo substitution at the ortho position relative to electron-withdrawing groups can enhance potency by up to 20-fold compared to des-bromo analogs [3], underscoring that halogen identity and placement critically modulate both chemical reactivity and biological activity in downstream applications.

4-Bromo-2,3-difluorobenzonitrile: Quantitative Differentiation Evidence Relative to Closest Analogs and In-Class Comparators


4-Bromo-2,3-difluorobenzonitrile: Documented Utility as a Precursor for Liquid Crystalline Materials via Organometallic Cross-Coupling

U.S. Patent 5,211,878 (Merck) explicitly designates 4-bromo(chloro)-2,3-difluorobenzonitrile as the preferred precursor for synthesizing 2,3-difluorobenzonitrile derivatives via reaction with organotitanium or organozinc reagents under metal catalysis [1]. This synthetic route enables the construction of liquid crystalline compounds that are not accessible from non-halogenated or differently halogenated benzonitrile precursors [1].

Liquid crystal materials Organometallic catalysis Materials chemistry

4-Bromo-2,3-difluorobenzonitrile: Computed Physicochemical Property Differentiation from Non-Brominated Core Scaffold

Computational comparison between 4-bromo-2,3-difluorobenzonitrile (MW 218.00, XLogP3 2.5) [1] and its non-brominated core scaffold 2,3-difluorobenzonitrile (CAS 21524-39-0; MW 139.10, cLogP ~1.0–1.5 estimated) reveals a substantial increase in molecular weight and lipophilicity conferred by bromine substitution [2]. The presence of bromine also introduces a heavier isotope signature (exact mass 216.93387 Da) that may be exploited in mass spectrometry applications [1].

Physicochemical profiling Drug-likeness prediction ADME

4-Bromo-2,3-difluorobenzonitrile: Competitive Procurement Cost per Gram Analysis Across Major Suppliers

Current (2025) pricing data reveals that 4-bromo-2,3-difluorobenzonitrile is commercially available from multiple vendors with competitive per-gram costs at bulk quantities. Aladdin offers 5 g at ¥690.9 (¥138.2/g) and 10 g at ¥1,374.9 (¥137.5/g) , while Macklin provides 5 g at ¥899.0 (¥179.8/g) and 25 g at ¥4,489.0 (¥179.6/g) [1]. The compound exhibits typical economies of scale for this chemical class, with per-gram pricing decreasing at larger package sizes, though significant inter-vendor price dispersion exists (up to ~30% difference at equivalent quantities).

Procurement economics Supplier comparison Cost analysis

4-Bromo-2,3-difluorobenzonitrile: Electronic Property Differentiation via Computed Polar Surface Area and Density

The compound exhibits a computed polar surface area (PSA) of 23.8–24.0 Ų and a density of 1.8±0.1 g/cm³ at 20°C [1]. These values reflect the electron-withdrawing effects of the nitrile group and two fluorine atoms combined with the electron-rich bromine substituent [2]. The PSA value falls below the 60 Ų threshold often associated with favorable blood-brain barrier penetration in CNS drug candidates, indicating potential membrane permeability characteristics relevant to drug discovery applications.

Electronic properties Computational chemistry QSAR

4-Bromo-2,3-difluorobenzonitrile: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Synthesis of Liquid Crystalline Materials for Electro-Optical Display Applications

Based on U.S. Patent 5,211,878 , 4-bromo(chloro)-2,3-difluorobenzonitrile is the preferred precursor for preparing 2,3-difluorobenzonitrile derivatives used as liquid crystalline phase components. Researchers developing novel liquid crystal displays (LCDs) or related electro-optical materials should select this compound when executing organotitanium- or organozinc-mediated cross-coupling reactions to access proprietary difluorobenzonitrile-derived mesogens.

Building Block for Pharmaceutical Lead Optimization via Cross-Coupling Chemistry

The compound's 4-bromo substituent provides a versatile synthetic handle for Suzuki-Miyaura, Negishi, and related palladium- or nickel-catalyzed cross-coupling reactions . Medicinal chemistry teams seeking to introduce aryl, heteroaryl, or alkenyl groups at the 4-position of a 2,3-difluorobenzonitrile core should prioritize this compound over non-halogenated or less reactive chloro analogs. The documented 20-fold potency enhancement observed with ortho-bromo substitution in related systems [1] provides class-level precedent for bromine's favorable contribution to biological activity.

Physicochemical Property Modulation in CNS-Targeted Drug Discovery Programs

With a computed polar surface area of 23.8 Ų and XLogP3 of 2.5 , this scaffold presents favorable physicochemical parameters for CNS penetration. The combination of electron-withdrawing fluorine atoms (enhancing metabolic stability) with a bromine handle for late-stage diversification makes this compound particularly suitable for fragment-based drug discovery or structure-activity relationship (SAR) exploration in neuroscience therapeutic areas.

Gram-to-Kilogram Scale Procurement for Academic and Industrial Synthesis

The compound is commercially available from multiple qualified suppliers with documented purity specifications of ≥97–98% . Procurement specialists should evaluate vendor-specific pricing at the required scale: Aladdin offers 5 g at ¥690.9 (¥138.2/g) and 10 g at ¥1,374.9 (¥137.5/g), while Macklin provides 5 g at ¥899.0 (¥179.8/g) . This multi-supplier availability ensures competitive pricing and supply chain continuity for projects scaling from milligram exploratory chemistry to multi-gram or kilogram production.

Quote Request

Request a Quote for 4-Bromo-2,3-difluorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.